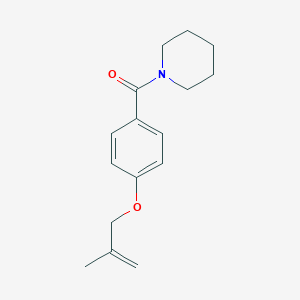

![molecular formula C20H24N2O2 B268370 N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268370.png)

N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide, also known as TPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound was first synthesized in 2009 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Wirkmechanismus

The mechanism of action of N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide involves its binding to the TRPA1 ion channel, which is found on the surface of sensory neurons involved in pain perception. N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide binds to a specific site on the channel, causing it to become non-functional and preventing the transmission of pain signals. This mechanism of action is unique compared to other pain medications, which often target multiple ion channels and can cause unwanted side effects.

Biochemical and Physiological Effects

In addition to its effects on pain perception, N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide has also been shown to have anti-inflammatory and neuroprotective effects. Studies have demonstrated that N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide is able to reduce the production of inflammatory cytokines and protect neurons from oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide for use in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide is a relatively new compound and its long-term safety and efficacy have not yet been fully established.

Zukünftige Richtungen

There are numerous potential future directions for research involving N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide, including further investigation of its mechanism of action and potential therapeutic applications. One area of interest is the development of new pain medications based on the structure of N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide, which may have improved efficacy and fewer side effects than existing treatments. Additionally, research into the use of N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide for the treatment of neurodegenerative diseases is an active area of investigation, with promising preliminary results suggesting that this compound may have potential as a neuroprotective agent.

Synthesemethoden

The synthesis of N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide involves a multi-step process that begins with the reaction of tert-butylamine and 4-chlorobenzoyl chloride to form N-(tert-butyl)-4-chlorobenzamide. This intermediate is then reacted with phenylacetic acid in the presence of a catalyst to form N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide. The final product is purified through a series of chromatography and recrystallization steps to obtain a high-purity sample suitable for research purposes.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide has been used in a variety of scientific research applications, including studies of pain perception, inflammation, and neurodegenerative diseases. One of the primary areas of interest for N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide is its potential use as a therapeutic agent for the treatment of chronic pain. Studies have shown that N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide is able to block the activity of a specific ion channel, known as TRPA1, which is involved in the transmission of pain signals. This suggests that N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide may be a promising candidate for the development of new pain medications with fewer side effects than currently available treatments.

Eigenschaften

Produktname |

N-(tert-butyl)-4-[(3-phenylpropanoyl)amino]benzamide |

|---|---|

Molekularformel |

C20H24N2O2 |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

N-tert-butyl-4-(3-phenylpropanoylamino)benzamide |

InChI |

InChI=1S/C20H24N2O2/c1-20(2,3)22-19(24)16-10-12-17(13-11-16)21-18(23)14-9-15-7-5-4-6-8-15/h4-8,10-13H,9,14H2,1-3H3,(H,21,23)(H,22,24) |

InChI-Schlüssel |

WLZQVKZGMWXGKV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)

![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)

![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)

![N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B268294.png)

![N-[3-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B268295.png)

![N-[2-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B268297.png)

![N-[2-(allyloxy)phenyl]-5-bromo-2-furamide](/img/structure/B268298.png)

![N-[2-(allyloxy)phenyl]-4-chlorobenzamide](/img/structure/B268300.png)

![4-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B268304.png)

![4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268305.png)

![N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268306.png)

![4-{[3-(3-Methylbutoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268310.png)